molecular formula C6H14ClNO B6189958 (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride CAS No. 2679950-41-3

(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride

Cat. No.: B6189958
CAS No.: 2679950-41-3
M. Wt: 151.6
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Description

(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride is a chiral compound with a unique cyclopropyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using diazo compounds or ylides, followed by purification and crystallization to obtain the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted cyclopropyl derivatives. These products are of interest for further synthetic applications and biological studies.

Scientific Research Applications

(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amino group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Properties

CAS No.

2679950-41-3

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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